molecular formula C18H26N4O2 B7185759 N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B7185759
M. Wt: 330.4 g/mol
InChI Key: GBWZSLXHAOEKLC-UHFFFAOYSA-N
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Description

N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Synthesis of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-diketone under reflux conditions.

    Formation of the pyrrolidine ring: This can be synthesized through the cyclization of an appropriate amine with a dihaloalkane.

    Coupling reactions: The final step involves coupling the furan, pyrazole, and pyrrolidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13(4-6-17-7-5-14(2)24-17)20-18(23)22-9-8-15(12-22)16-10-19-21(3)11-16/h5,7,10-11,13,15H,4,6,8-9,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWZSLXHAOEKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(C)NC(=O)N2CCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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